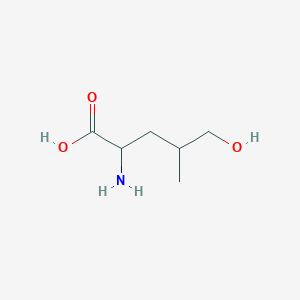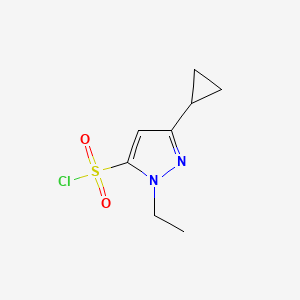
3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride” is an organosulfur compound . It has a molecular weight of 234.71 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11ClN2O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
Pyrazole derivatives can be produced through various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 234.71 .
Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
The reactivity and application of pyrazole derivatives, akin to 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride, have been explored in various catalytic processes in organic synthesis. For instance, novel ionic liquids like 1-sulfopyridinium chloride have been synthesized and characterized for their efficiency as homogeneous and reusable catalysts in tandem Knoevenagel–Michael reactions, which are crucial for constructing complex organic molecules (Moosavi‐Zare et al., 2013).
Development of Heterocyclic Sulfonamides and Sulfonyl Fluorides
Heterocyclic sulfonamides and sulfonyl fluorides play a significant role in medicinal chemistry due to their biological activities. Research has shown that sulfur-functionalized reagents can be effectively used for the synthesis of heterocyclic sulfonyl chlorides and fluorides. This methodology has been demonstrated through the development of a parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, showcasing the versatility of such compounds in drug discovery (Tucker et al., 2015).
Antimicrobial Applications
The antimicrobial potential of compounds bearing the sulfonamide moiety, similar to this compound, has been extensively investigated. Novel heterocyclic compounds incorporating sulfamoyl groups have been synthesized and shown to possess promising antimicrobial properties, making them suitable candidates for developing new antimicrobial agents (Darwish et al., 2014).
Synthesis of Cyclopropane Derivatives
Pyrazoline derivatives, closely related to this compound, have been utilized in the synthesis of cyclopropane derivatives. This involves the thermolysis of sulfonyl pyrazolines, leading to cyclopropanes in a stereoselective manner. Such cyclopropanes, containing chiral carbon atoms, have significant synthetic potential, indicating the utility of pyrazole derivatives in organic synthesis (García Ruano et al., 2004).
Propriétés
IUPAC Name |
5-cyclopropyl-2-ethylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVFMHPMQSVQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

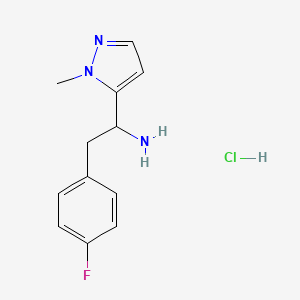
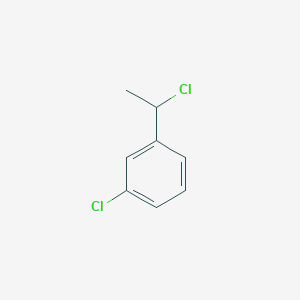
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2533720.png)
![8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2533722.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2533724.png)
![(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile](/img/structure/B2533726.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533727.png)
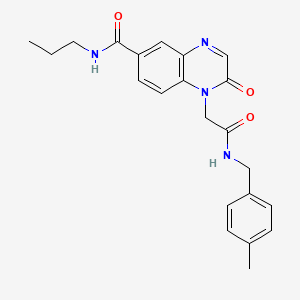
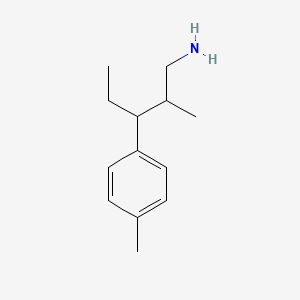

![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2533733.png)
